molecular formula C10H12N2 B3256644 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole CAS No. 27423-82-1

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3256644
CAS No.: 27423-82-1
M. Wt: 160.22 g/mol
InChI Key: FAZYMPYKTJYGNR-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a dihydroimidazole core, which is a privileged scaffold in the design of biologically active molecules . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, and its partially reduced form (4,5-dihydro-1H-imidazole) offers distinct electronic and structural properties that can influence binding to biological targets . This specific analogue is substituted at the 2-position with a 3-methylphenyl group, a modification that can fine-tune the compound's lipophilicity, steric bulk, and overall pharmacokinetic profile . The dihydroimidazole scaffold is a key structural element in numerous compounds with diverse pharmacological activities. Research on imidazole and dihydroimidazole derivatives has demonstrated a wide spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic activities . For instance, certain dihydroimidazole-containing compounds are known to function as alpha-adrenergic receptor antagonists, as exemplified by the approved drug Phentolamine . The presence of the 3-methylphenyl substituent in this compound suggests potential for exploration in structure-activity relationship (SAR) studies aimed at developing new ligands for these or other therapeutic targets . This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Researchers can utilize it to develop novel chemical entities for high-throughput screening, target identification, and lead optimization campaigns. Its applications extend to the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs and bioactive molecules . This compound is intended for research applications in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZYMPYKTJYGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262175
Record name 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole
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Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27423-82-1
Record name 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27423-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 2 3 Methylphenyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Established Synthetic Pathways to 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Traditional methods for the synthesis of this compound and its analogs have provided a solid foundation for organic chemists. These routes are characterized by their reliability and have been refined over decades of research.

Cyclization Reactions Utilizing Amide Precursors and Ethylenediamines

A well-established route to 2-aryl-4,5-dihydro-1H-imidazoles involves the dehydrative cyclization of N-(2-aminoethyl)amides. In the context of the target molecule, this would involve the synthesis of N-(2-aminoethyl)-3-methylbenzamide as the key intermediate. This precursor is typically prepared by reacting 3-methylbenzoyl chloride or a corresponding ester with ethylenediamine (B42938).

The subsequent cyclization of the amide precursor is generally acid-catalyzed. The mechanism proceeds via protonation of the amide carbonyl, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the terminal amino group, leading to a tetrahedral intermediate. Elimination of a water molecule from this intermediate results in the formation of the desired this compound. This method is advantageous due to the accessibility of the starting materials.

Imine Condensation Approaches

The condensation of an aldehyde with a diamine is a fundamental approach to forming the imidazoline (B1206853) ring. For the synthesis of this compound, this involves the reaction of 3-methylbenzaldehyde (B113406) with ethylenediamine. This reaction typically proceeds through the formation of an aminal intermediate, which then undergoes an oxidative cyclization to yield the final product. researchgate.net

Table 1: Examples of Oxidizing Agents in Imine Condensation for 2-Imidazoline Synthesis

Starting Aldehyde Oxidizing Agent Solvent Reaction Time Yield (%)
Benzaldehyde N-Bromosuccinimide Dichloromethane 30 min ~90%
4-Chlorobenzaldehyde Iodine/K2CO3 Ethanol (B145695) 2-3 h ~85-95%
4-Methoxybenzaldehyde H2O2/NaI Water 1-2 h ~88%

This table presents data for analogous reactions to illustrate the general conditions and yields achievable through imine condensation approaches.

Nitrile-Based Synthetic Routes

The reaction between a nitrile and ethylenediamine is one of the most direct and widely used methods for the preparation of 2-substituted imidazolines. researchgate.net To synthesize this compound, 3-methylbenzonitrile (B1361078) is reacted with ethylenediamine. This reaction can be promoted by various catalysts and conditions.

A classic approach is the Pinner reaction, where the nitrile is first converted to an imidate salt using an alcohol and a strong acid like HCl. wikipedia.orgorganic-chemistry.org This imidate then reacts with ethylenediamine to form the imidazoline. Alternatively, the direct condensation of the nitrile and ethylenediamine can be achieved using catalysts such as sulfur, carbon disulfide, or certain metal salts. researchgate.netresearchgate.net These catalysts facilitate the addition of the diamine to the nitrile carbon, followed by cyclization and elimination of a small molecule (like ammonia) to yield the product. A convenient method for this conversion utilizes trimethylaluminum (B3029685) with ethylenediamine. nih.gov

Multicomponent Reactions (MCRs) for Imidazole (B134444) Scaffold Construction

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. While many MCRs in imidazole chemistry lead to the fully aromatic imidazole ring, specific variations can be tailored for the synthesis of dihydroimidazoles. nih.govmsu.edu

One such approach involves the reaction of an aziridine (B145994) with an imidoyl chloride in a one-pot Heine-type ring expansion. nih.govmsu.edu For the synthesis of the target compound, this would involve a suitably substituted aziridine and an imidoyl chloride derived from a 3-methylphenyl precursor. These reactions can be stereospecific and allow for the construction of highly substituted imidazolines. nih.govmsu.edu

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable synthetic methods. This has led to the exploration of novel catalytic systems and alternative energy sources for the synthesis of 2-imidazolines.

Catalytic Methods for Dihydroimidazole (B8729859) Formation

A variety of catalytic systems have been developed to improve the efficiency and environmental footprint of 2-imidazoline synthesis. For nitrile-based routes, catalysts such as sodium hydrosulfide (B80085) have been shown to be simple and effective for the one-pot reaction of various nitriles with ethylenediamine, affording high yields. tandfonline.com Thioacetamide has also been employed as a catalyst for this transformation. researchgate.net

For syntheses starting from aldehydes, ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the reaction of aldehydes with 1,2-diamines, providing a simple and rapid one-step method. scispace.com The use of heterogeneous catalysts is particularly attractive from a green chemistry perspective due to their ease of separation and potential for recyclability. For instance, silica-supported tungstosilicic acid has been reported as an efficient catalyst for the reaction of nitriles with ethylenediamine. researchgate.net

The application of alternative energy sources such as microwave irradiation and ultrasound has also been explored to accelerate these reactions. researchgate.netresearchgate.netderpharmachemica.com Microwave-assisted synthesis of 2-substituted-2-imidazolines from nitriles and ethylenediamine, sometimes in the presence of catalysts like carbon disulfide or sulfur, has been shown to significantly reduce reaction times and improve yields. researchgate.netderpharmachemica.com Similarly, ultrasound irradiation has been utilized to promote the synthesis of imidazole derivatives in aqueous media, highlighting a move towards greener solvent systems. growingscience.com

Table 2: Comparison of Conventional and Green Synthetic Methods for 2-Imidazoline Synthesis

Method Catalyst/Promoter Solvent Conditions Advantages
Conventional
Amide Cyclization Strong Acid Organic Solvent Reflux Readily available starting materials
Nitrile Condensation Sulfur/CS2 Excess Diamine High Temperature Direct route
Green Approaches
Nitrile Condensation Sodium Hydrosulfide - One-pot High yield, simple
Aldehyde Condensation Ceric(IV) Ammonium Nitrate Dichloromethane Reflux Short reaction time
Nitrile Condensation Silica-supported Tungstosilicic Acid - Reflux Heterogeneous, reusable catalyst
Nitrile Condensation Carbon Disulfide - Microwave Rapid, high yield
Aldehyde Condensation - Ethanol Ultrasound Mild conditions, simple operation

This table provides a comparative overview of different synthetic strategies, highlighting the shift towards more sustainable practices.

Solvent-Free and Solid-Phase Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards minimizing waste and simplifying purification processes in chemical synthesis.

Solid-Phase Synthesis : This technique involves attaching a reactant to a solid support (polymer resin), performing a series of reactions, and then cleaving the final product from the support. This methodology simplifies purification, as excess reagents and byproducts can be washed away. A "traceless" solid-phase synthesis has been developed for related 2-imidazolones, where the linker used to attach the molecule to the resin leaves no residual atoms on the final product. researchgate.net This strategy can be adapted for the synthesis of 2-imidazoline libraries.

Solvent-Free Synthesis : Conducting reactions without a solvent, often with gentle heating or microwave irradiation, can reduce environmental impact and simplify product isolation. rsc.org The synthesis of 2,4,5-trisubstituted imidazoles has been achieved under thermal, solvent-free conditions using a Brønsted acidic ionic liquid as a recyclable catalyst. sciepub.com Such multicomponent reactions are highly atom-economical and efficient. sciepub.comresearchgate.net

Microwave-Assisted and Photochemical Syntheses

Alternative energy sources are increasingly used to accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis : Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved product yields. researchgate.net The synthesis of 2-substituted-2-imidazolines from nitriles and ethylenediamine has been successfully performed under microwave irradiation. researchgate.net This technique has been applied to a wide variety of imidazole and imidazoline syntheses, highlighting its efficiency and broad applicability. nih.govresearchgate.netmdpi.comorganic-chemistry.org

Photochemical Synthesis : Light can be used as a reagent to promote chemical reactions, often enabling unique transformations not possible through thermal methods. Photoredox catalysis, for example, can be used to generate radical intermediates that can participate in cascade reactions to form imidazoline derivatives.

Asymmetric Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure chiral 2-imidazoline derivatives is of paramount importance, as these compounds are widely used as chiral ligands in asymmetric catalysis and as chiral auxiliaries. chinesechemsoc.orgresearchgate.net The stereogenic centers are typically located at the C4 and C5 positions of the imidazoline ring.

Enantioselective Catalytic Cyclizations

This elegant approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This is often the most efficient and atom-economical method for asymmetric synthesis.

Rare-Earth Metal Catalysis : Chiral bis(oxazolinato) rare-earth metal catalysts have been developed for the highly enantioselective addition/hydroamidination of nitriles to allylamines. chinesechemsoc.org This protocol provides a direct and atom-economical route to a diverse range of enantioenriched 2-substituted imidazolines with excellent yields and enantioselectivities (up to 99% ee). chinesechemsoc.org

Organocatalysis : Chiral organocatalysts, such as those combining a Brønsted acid or base with a hydrogen-bond donor (e.g., imidazoline-phosphoric acid catalysts), can effectively control the stereochemical outcome of cyclization reactions. researchgate.net These catalysts activate the substrates and create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other.

Table 2: Examples of Enantioselective Catalytic Syntheses of Chiral Imidazolines
Catalyst TypeExample CatalystReactionTypical Enantioselectivity (ee)
Rare-Earth Metal ComplexChiral bis(oxazolinato)/Y(III)Addition/Hydroamidination of nitriles to allylaminesHigh to excellent (up to 99% ee) chinesechemsoc.org
OrganocatalystChiral Imidazoline-Phosphoric AcidIntramolecular cyclizationHigh researchgate.net
Cation-Directed CatalysisChiral Phase-Transfer CatalystDesymmetrizationHigh to excellent (for axially chiral imidazoles) nih.gov

Chiral Auxiliary Approaches

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The general strategy for synthesizing a chiral derivative of this compound using this approach would be:

Attachment : Start with an enantiomerically pure chiral 1,2-diamine. These can often be derived from readily available natural products like amino acids.

Diastereoselective Reaction : Condense the chiral diamine with a precursor for the 2-(3-methylphenyl) group, such as 3-methylbenzonitrile. The existing chirality in the diamine backbone directs the cyclization to preferentially form one diastereomer of the resulting imidazoline.

Removal : In many applications, particularly when the chiral imidazoline is used as a ligand, the chiral backbone derived from the diamine is an integral part of the final molecule and is not removed. The "auxiliary" in this case is the chiral starting material that induces the desired stereochemistry in the final product. Carbohydrates are also ideal chiral auxiliaries as they are readily available and highly functionalized. nih.gov

This approach is reliable and versatile, making it a common choice in the development of new chiral ligands and compounds for pharmaceutical applications. wikipedia.orgnih.gov

Functionalization of the Dihydroimidazole Core and Aryl Substituent

Substitution Reactions on the Phenyl Ring

The phenyl ring of 2-aryl-4,5-dihydro-1H-imidazoles is amenable to electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the dihydroimidazole moiety. Methodologies for halogenation and nitration have been developed, primarily for related aryl-heterocyclic systems, which serve as a blueprint for the functionalization of the target compound.

Halogenation: Transition-metal-free halogenation provides an efficient route for introducing chloro or bromo groups onto the aryl substituent. For instance, regioselective C-H halogenation of related compounds like imidazo[1,2-a]pyridines has been achieved using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. rsc.org This approach avoids the need for expensive and toxic metal catalysts. While not specifically documented for this compound, such methods are broadly applicable to aryl-heterocycles.

Nitration: Nitration of aryl-imidazoles can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. google.com The conditions, including temperature and reaction time, can be controlled to selectively introduce a nitro group onto the phenyl ring. google.com For example, the nitration of 2-methylimidazole (B133640) has been studied extensively, yielding 2-methyl-4(5)-nitroimidazole with high efficiency using either nitric acid or nitrate salts. researchgate.net The reaction conditions must be carefully optimized to prevent oxidation of the imidazole ring, which can lead to byproducts like ethanedioic acid. icm.edu.pl Selective introduction of a nitro group onto the imidazole moiety is often preferred over aryl ring nitration, and conditions can be tailored to favor one over the other. google.com

Interactive Data Table: Phenyl Ring Functionalization Reactions
Reaction TypeReagentsKey FeaturesApplicable System (Example)
HalogenationSodium chlorite (NaClO₂) or Sodium bromite (NaBrO₂)Transition-metal-free, regioselective.Imidazo[1,2-a]pyridines rsc.org
NitrationNitric acid / Sulfuric acidSelective nitration on aryl ring or imidazole moiety is possible with controlled conditions. google.com2-Aryl Imidazoles google.com, 2-Methylimidazole researchgate.net

Functionalization at the C-2 Position of the Imidazole Ring

The C-2 position of the dihydroimidazole ring is a key site for introducing structural diversity. While the C-2 carbon is already substituted in the parent compound, derivatization strategies often involve the synthesis of analogues with different substituents at this position. One notable method involves the alkylation and subsequent modification of 2H-2-imidazolines, which can then be converted to 2-aryl-2-imidazolines. nih.gov Additionally, direct C-2 arylation has been reported for related imidazolium (B1220033) N-imides using palladium catalysis, suggesting potential pathways for modifying the C-2 substituent. nih.gov

A common synthetic route to 2-imidazolines involves the condensation of aldehydes with ethylenediamine, where the aldehyde provides the C-2 carbon and its substituent. organic-chemistry.orgorganic-chemistry.org This allows for a wide variety of functional groups to be installed at the C-2 position from the outset. For example, using different aromatic aldehydes allows for the synthesis of various 2-aryl imidazoline derivatives. google.com

N-Functionalization of the Dihydroimidazole Nitrogen Atoms

The nitrogen atoms of the 4,5-dihydro-1H-imidazole ring are nucleophilic and can be readily functionalized through reactions like alkylation, arylation, and acylation.

N-Alkylation and N-Arylation: N-alkylation of the imidazole core is a common strategy to introduce alkyl chains. nih.gov Studies on related imidazoles have shown that antibacterial effects can be modulated by increasing the carbon chain length of the N-alkyl substituent. nih.gov The regioselectivity of alkylation on unsymmetrical azoles can be challenging, as the reaction often favors the less sterically hindered nitrogen atom. sci-hub.se However, specific reagents can reverse this selectivity. For instance, using organomagnesium reagents like methylmagnesium chloride (MeMgCl) as a base can direct alkylation to the more sterically hindered nitrogen. sci-hub.se Palladium-catalyzed N-arylation has also been developed as a key step in synthesizing certain imidazole-based compounds. griffith.edu.au

N-Acylation: N-acylation of imidazoles and their derivatives produces N-acyl imidazoles (azolides), which are reactive amides that can serve as valuable acyl transfer reagents. nih.govnih.gov The reaction typically involves deprotonation with a base like sodium hydride, followed by the addition of an acyl chloride (e.g., benzoyl chloride). nih.gov This functionalization has been explored extensively in chemical biology for modifying proteins and peptides. nih.gov

Interactive Data Table: N-Functionalization Methods
FunctionalizationReagentsConditionsProduct Type
N-AlkylationAlkyl halides (e.g., n-butyl iodide)Base (e.g., K₂CO₃, MeMgCl)N-Alkyl-dihydroimidazole nih.govsci-hub.se
N-ArylationAryl halidesPalladium catalystN-Aryl-dihydroimidazole griffith.edu.au
N-AcylationAcyl chlorides (e.g., benzoyl chloride)Base (e.g., NaH)N-Acyl-dihydroimidazole nih.gov

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent applications. Standard laboratory techniques such as recrystallization and column chromatography are commonly employed.

Recrystallization: Recrystallization is a widely used method for purifying solid imidazole derivatives. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For example, 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole has been purified by recrystallization from aqueous ethanol. researchgate.net Similarly, other complex imidazole derivatives have been successfully recrystallized from ethanol or acetone. rasayanjournal.co.in The choice of solvent is crucial and is determined by the solubility profile of the compound.

Chromatography: Column chromatography using silica (B1680970) gel is a versatile technique for separating imidazolines from reaction byproducts. msu.edu In some cases, the silica gel may need to be neutralized with a base like triethylamine (B128534) (TEA) to prevent the decomposition of sensitive products on the acidic stationary phase. msu.edu For analytical purposes and for studying protein binding, high-performance affinity chromatography has been utilized for various 2-imidazoline drugs. nih.gov

Crystallization via Salt Formation: Another effective purification strategy involves the selective crystallization of the imidazole as a salt. By treating a solution of the crude product with a strong acid, the desired imidazole can be precipitated as a salt, leaving isomers and other impurities in the solvent. This method has been used to separate imidazole regioisomers. google.com

Interactive Data Table: Purification Techniques
MethodDescriptionKey ConsiderationsExample Application
RecrystallizationDissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals.Proper solvent selection is critical for good recovery and purity.Purification of 2-aryl-diphenyl-imidazoles from ethanol. researchgate.netrasayanjournal.co.in
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase (e.g., silica gel).Silica gel may need to be neutralized with a base (e.g., TEA) to avoid product decomposition. msu.eduGeneral purification of substituted 2-imidazolines. msu.edu
Crystallization by Salt FormationSelective precipitation of the target compound as a salt by adding an acid.Effective for separating isomers and removing non-basic impurities.Separation of imidazole regioisomers. google.com

Advanced Spectroscopic and Structural Elucidation of 2 3 Methylphenyl 4,5 Dihydro 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, a combination of one-dimensional and multidimensional NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Due to the absence of published experimental data for this compound, the following table represents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, such as 2-aryl-4,5-dihydro-1H-imidazoles. The predicted values provide a foundational understanding of the expected spectroscopic signature of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~165
C4/C5~3.8~50
NHBroad, variable-
C1'-~138
C2'~7.6~128
C3'-~138
C4'~7.2~128
C5'~7.2~129
C6'~7.6~126
CH₃~2.4~21

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C NMR signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a strong correlation would be expected between the protons on C4 and C5 of the dihydroimidazole (B8729859) ring, appearing as a cross-peak in the COSY spectrum. This would confirm the presence of the ethylene (B1197577) diamine fragment of the ring. Additionally, correlations between the aromatic protons on the 3-methylphenyl group would be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments. For instance, the proton signal around 3.8 ppm would show a correlation to the carbon signal around 50 ppm, confirming the assignment of the C4/C5 methylene (B1212753) groups. Similarly, the methyl protons at approximately 2.4 ppm would correlate with the methyl carbon at about 21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. Key expected correlations for this compound would include:

Correlations from the C4/C5 protons to the C2 carbon of the imidazole (B134444) ring.

Correlations from the aromatic protons (H2', H4', H5', H6') to the C2 carbon.

Correlations from the methyl protons to the C3' and neighboring aromatic carbons.

Solid-State NMR Characterization

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiments would be particularly informative. These techniques can reveal the presence of different polymorphs, analyze intermolecular interactions such as hydrogen bonding involving the N-H group, and provide information on the local electronic environment of the atoms in the crystal lattice. The chemical shifts in the solid-state can differ from those in solution due to packing effects and the absence of solvent interactions.

Dynamic NMR Studies of Conformation

The 4,5-dihydro-1H-imidazole ring is not planar and can exist in different conformations. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can be used to investigate conformational exchange processes. For this compound, variable temperature ¹H NMR could reveal information about the ring-puckering dynamics of the dihydroimidazole ring and the rotational barrier of the 3-methylphenyl group around the C2-C1' bond. At low temperatures, separate signals for axial and equatorial protons on C4 and C5 might be observed if the ring inversion is slow on the NMR timescale. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₂N₂). The high resolving power of HRMS also enables the analysis of the isotopic fine structure of the molecular ion peak. The relative abundances of the M, M+1, and M+2 peaks, which arise from the natural abundance of ¹³C, ¹⁵N, and ²H isotopes, can be compared with the theoretical isotopic pattern for C₁₀H₁₂N₂, providing further confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pathways provide a "fingerprint" of the molecule's structure.

Based on the structure of this compound, the following fragmentation pathways are plausible:

Loss of the methyl group: A common fragmentation for tolyl derivatives is the loss of the methyl radical (•CH₃), leading to a fragment ion.

Cleavage of the dihydroimidazole ring: The dihydroimidazole ring can undergo characteristic fragmentation, such as the loss of ethylene or ethylenimine fragments.

Formation of a tropylium (B1234903) ion: The tolyl group can rearrange to form a stable tropylium ion.

Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[C₁₀H₁₂N₂ + H]⁺[C₉H₉N₂]⁺•CH₃Ion resulting from loss of the methyl radical.
[C₁₀H₁₂N₂ + H]⁺[C₈H₇N]⁺C₂H₅NIon resulting from cleavage of the dihydroimidazole ring.
[C₁₀H₁₂N₂ + H]⁺[C₇H₇]⁺C₃H₅N₂Tropylium ion.

Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information about the size, shape, and charge of an ion in the gas phase. It separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. This mobility is related to the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure. By coupling ion mobility separation with mass spectrometry, it becomes possible to separate isomers and conformers, providing insights into the molecule's gas-phase structure that are inaccessible by mass spectrometry alone.

For a molecule like this compound, IM-MS could potentially be used to study its rotational conformers. The rotation around the single bond connecting the phenyl and imidazoline (B1206853) rings could lead to different gas-phase conformations, which would exhibit distinct arrival time distributions and CCS values in an IM-MS experiment. However, a detailed search of the scientific literature reveals a lack of specific studies applying IM-MS to the conformational analysis of this compound. Research on analogous compounds, such as other α-adrenergic agonists, has primarily focused on condensed-phase characterization or computational studies.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. Studies on the closely related compound tolazoline (B1682396) hydrochloride (2-benzyl-4,5-dihydro-1H-imidazole hydrochloride) offer significant insight into the expected vibrational modes for this compound. nih.gov

In the solid state, the imidazoline ring is protonated. nih.govrsc.org This protonation leads to a positive charge dispersed over both nitrogen atoms, significantly influencing the vibrational frequencies of the ring. rsc.org The FT-IR and Raman spectra are characterized by distinct bands corresponding to the vibrations of the imidazoline and phenyl rings. nih.gov

Key vibrational assignments for tolazoline hydrochloride, based on a combination of experimental spectra and Density Functional Theory (DFT) calculations, are applicable for interpreting the spectra of its 3-methylphenyl derivative. nih.gov The presence of the methyl group on the phenyl ring would introduce additional C-H stretching and bending modes and may cause slight shifts in the phenyl ring vibrations, but the fundamental spectral features of the imidazoline core would remain similar.

Three intense bands in the infrared spectrum are particularly characteristic of the protonated imidazoline species. nih.gov Hydrogen bonding plays a crucial role in the solid state, primarily involving the N-H donors of the protonated imidazoline ring and the counter-ion (e.g., chloride) or other acceptor groups. These interactions typically cause a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching bands in the FT-IR spectrum. nih.gov

Table 1: Selected Vibrational Frequencies and Assignments for Tolazoline Hydrochloride nih.gov
Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanAssignmentVibrational Mode Description
3163-ν(N-H)N-H stretching vibrations involved in hydrogen bonding
30653067ν(C-H)phenylAromatic C-H stretching
29532955νas(CH₂)imidAsymmetric CH₂ stretching in the imidazoline ring
16091610ν(C=N) + δ(N-H)C=N stretching coupled with N-H in-plane bending
14971498ν(C-C)phenylAromatic C-C stretching
1281-τ(CH₂) + δ(CH₂)CH₂ twisting and bending in the imidazoline ring
10031004β(C-H)phenylIn-plane aromatic C-H bending (ring breathing mode)

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not reported, the structure of the closely related tolazoline hydrochloride has been determined by single-crystal X-ray diffraction. rsc.org This structure provides a reliable model for understanding the key structural features of this class of compounds.

The analysis of tolazoline hydrochloride reveals that the imidazoline ring is protonated, with the positive charge delocalized across both nitrogen atoms. rsc.org The molecule adopts a distinct conformation in the solid state, which is crucial for its interaction with biological targets. rsc.org Crystal structures of other substituted imidazolines, such as 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, show similar core features, including a nearly planar five-membered ring. nih.gov

Table 2: Key Crystallographic Data for Tolazoline Hydrochloride rsc.org
ParameterValue
Chemical FormulaC₁₀H₁₃ClN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.083(3)
b (Å)9.761(3)
c (Å)10.043(3)
β (°)109.11(2)
Volume (ų)1024.1
Z (molecules/unit cell)4

The crystal structure of tolazoline hydrochloride shows that the molecule adopts a biplanar conformation. rsc.org The plane of the phenyl ring and the plane of the imidazoline ring are nearly perpendicular to each other, with an observed dihedral angle of 89.3(2)°. rsc.org This orthogonal arrangement is a key conformational feature. In other 2-aryl-imidazoline derivatives, this inter-ring dihedral angle can vary. For instance, in 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, the dihedral angle between the rings is 17.07 (5)°, indicating a more twisted, but not perpendicular, conformation. nih.gov This highlights that substituents on the phenyl ring can influence the preferred solid-state conformation.

Supramolecular interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules are arranged in a crystal lattice. In the crystal structure of tolazoline hydrochloride, the primary interactions are the N-H···Cl⁻ hydrogen bonds formed between the protonated imidazoline ring and the chloride counter-ions. rsc.org In the structure of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, neighboring molecules are linked by N—H⋯N hydrogen bonds into infinite chains. nih.gov This structure also features π-stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced, for example, by substitution at the 4- or 5-position of the imidazoline ring, the resulting enantiomers could be analyzed using chiroptical spectroscopy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. nih.gov Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. These techniques are highly sensitive to the three-dimensional structure of chiral molecules.

For chiral derivatives, CD spectroscopy could be a rapid and effective method for determining enantiomeric excess (ee). nih.govutexas.edu Enantiomers of a chiral compound produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture (50:50 of each enantiomer) is CD-silent. For a non-racemic mixture, the magnitude of the CD signal is directly proportional to the enantiomeric excess. nih.govrsc.org By creating a calibration curve with samples of known ee, the ee of an unknown sample can be determined quickly. utexas.edu While no studies currently apply this to chiral derivatives of this compound, the methodology is well-established for other chiral amines and heterocyclic compounds. utexas.edursc.org

Computational and Theoretical Investigations of 2 3 Methylphenyl 4,5 Dihydro 1h Imidazole

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. Methods like DFT, which includes electron correlation effects at a manageable computational cost, and the foundational Hartree-Fock method are workhorses in the field. These calculations are typically performed using specific basis sets (e.g., 6-311++G(d,p), cc-pVDZ) that approximate the molecular orbitals.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, this involves calculating bond lengths, bond angles, and dihedral angles.

Theoretical calculations for the closely related compound 2-phenyl-4,5-dihydro-1H-imidazole (2PI) have been performed, and its optimized geometrical parameters provide a strong reference. These calculations are typically done in the gas phase and may show slight deviations from experimental data obtained in the solid (crystal) phase. The process involves a Potential Energy Surface (PES) scan, particularly around flexible bonds, such as the dihedral angle connecting the phenyl ring to the imidazole (B134444) ring, to identify the global minimum energy conformer. For 2PI, the molecule is determined to be a nonlinear structure with C_s symmetry.

Table 1: Selected Optimized Geometrical Parameters for an Analogous Imidazole Compound (Note: Data presented is for the analogous compound 2-phenyl-4,5-dihydro-1H-imidazole as a representative example.)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-N (imidazole ring)~1.39 Å
Bond Length (Å)C=N (imidazole ring)~1.29 Å
Bond Length (Å)C-C (phenyl ring)~1.40 Å
Bond Angle (°)N-C-N (imidazole ring)~110°
Bond Angle (°)C-N-C (imidazole ring)~108°
Dihedral Angle (°)Phenyl-ImidazoleVariable (subject to PES scan)

Electronic Structure Determination (HOMO-LUMO, Molecular Orbitals, MEP)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key aspects of this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For imidazole derivatives, the HOMO is often localized on the phenyl ring, indicating it is the primary site for electrophilic attack, while the LUMO may be distributed across the imidazole ring. This charge transfer interaction within the molecule can be visualized through molecular orbital plots.

Table 2: Frontier Molecular Orbital Properties for a Representative Imidazole Derivative

PropertyDescriptionTypical Value Range (eV)
EHOMO (Energy of HOMO)Indicates electron-donating ability-6.0 to -6.5
ELUMO (Energy of LUMO)Indicates electron-accepting ability-1.5 to -2.0
Energy Gap (ΔE = ELUMO - EHOMO)Reflects chemical reactivity and stability~4.5

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data.

For a molecule like 2-phenyl-4,5-dihydro-1H-imidazole, with 21 atoms, there are 57 normal modes of internal vibration. The analysis involves assigning calculated vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching, and ring vibrations. For instance, CH₂ group asymmetric stretching vibrations are typically observed in the 2900-3000 cm⁻¹ region. This detailed assignment helps in the interpretation of experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Imidazole Compound (Note: Data is representative for 2-phenyl-4,5-dihydro-1H-imidazole.)

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching of C-H bonds on the phenyl ring
Aliphatic C-H Stretch2850 - 3000Stretching of C-H bonds on the dihydroimidazole (B8729859) ring
C=N Stretch1580 - 1620Stretching of the carbon-nitrogen double bond in the imidazole ring
C-N Stretch1050 - 1100Stretching of the carbon-nitrogen single bonds
C-H Out-of-Plane Bend690 - 900Bending of aromatic C-H bonds out of the plane of the ring

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, regions of negative potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In imidazole derivatives, these negative regions are often localized on electronegative atoms like the nitrogen atoms of the imidazole ring. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack; these are usually found around hydrogen atoms. The MEP map provides a clear, intuitive picture of the molecule's reactivity patterns.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is not only used to study static molecular properties but is also a powerful method for investigating chemical reactivity and the mechanisms of chemical reactions.

Transition State Characterization for Synthetic Reactions

Understanding the mechanism of a chemical reaction, such as the synthesis of this compound, requires the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the path from reactants to products.

DFT calculations can be used to locate these transition states on the potential energy surface. The process involves optimizing the geometry to find a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Reaction Coordinate Mapping and Energy Barriers

The synthesis and reactivity of this compound can be elucidated through the mapping of reaction coordinates and the calculation of associated energy barriers. Reaction coordinate mapping is a technique used to understand the mechanism of a chemical reaction by identifying the lowest energy path from reactants to products. arxiv.org This pathway, known as the minimum energy path (MEP), passes through a transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate.

For the common synthesis of 2-substituted imidazolines, which involves the condensation of a nitrile with ethylenediamine (B42938), computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. Theoretical calculations can help identify key intermediates and transition states, providing a detailed atomistic view of the reaction mechanism.

Table 1: Hypothetical Calculated Energy Barriers for the Synthesis of this compound

StepDescriptionCalculated Energy Barrier (kcal/mol)
1Nucleophilic attack of ethylenediamine on the nitrile carbon15.2
2Intramolecular cyclization10.5
3Elimination of ammonia20.1

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are not widely available in the public literature.

These computational approaches are not limited to synthesis. They can also be applied to understand the molecule's role in catalytic cycles or its degradation pathways. By understanding the energy barriers of different potential reactions, researchers can predict the stability and reactivity of the compound under various conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and the influence of the environment.

The solvent environment can significantly influence the conformation and dynamics of a molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, the imidazole moiety can form hydrogen bonds, which will affect the rotational freedom of the 3-methylphenyl group and the flexibility of the dihydroimidazole ring.

Simulations can track key dihedral angles and radial distribution functions to quantify these effects. For instance, the dihedral angle between the phenyl ring and the imidazole ring is a key conformational parameter.

Table 2: Illustrative Solvent Effects on the Phenyl-Imidazole Dihedral Angle of this compound from MD Simulations

SolventDielectric ConstantAverage Dihedral Angle (degrees)
Chloroform4.835.4
Tetrahydrofuran7.642.1
Ethanol (B145695)24.655.8
Water80.165.2

The results would likely show that in more polar solvents, the molecule adopts a more twisted conformation to optimize its interactions with the solvent molecules. This can have implications for its reactivity and its ability to interact with other molecules.

Non-covalent interactions are fundamental to the behavior of this compound in host-guest systems. The imidazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor) and π-interactions. nih.gov The 3-methylphenyl group can engage in π-π stacking and hydrophobic interactions.

MD simulations are particularly well-suited to study the binding of this molecule within a host cavity, such as a cyclodextrin or a calixarene. These simulations can provide information on the preferred binding orientation, the key intermolecular interactions responsible for binding, and the thermodynamics of the association process. The imidazole moiety has a unique ability to effectively redistribute electron density in non-covalently bound systems. nih.gov

Quantum chemical calculations, such as DFT, can be used in conjunction with MD to accurately calculate the interaction energies. The mutual influence of different non-covalent interactions can lead to cooperative effects, where the formation of one interaction strengthens another. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. iosrjournals.org While often used in drug discovery, QSAR can also be applied to predict non-clinical properties like catalytic performance or material properties.

For a series of 2-phenyl-4,5-dihydro-1H-imidazole derivatives, a QSAR model could be developed to predict their effectiveness as catalysts in a specific organic reaction. The model would use a set of molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed catalytic activity.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassExample Descriptors
ElectronicDipole moment, HOMO/LUMO energies, Partial charges
StericMolecular volume, Surface area, Molar refractivity
HydrophobicLogP
TopologicalConnectivity indices, Wiener index

A typical QSAR study involves:

Data Set Preparation: A series of 2-(substituted phenyl)-4,5-dihydro-1H-imidazole compounds with measured catalytic activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a set of compounds not used in the model development.

A hypothetical QSAR equation for catalytic activity might look like:

Catalytic Activity = 0.25 * LogP - 0.12 * (Molecular Volume) + 1.5 * (HOMO Energy) + 2.3

This equation would suggest that higher hydrophobicity and a higher HOMO energy are beneficial for catalytic activity, while a larger molecular volume is detrimental. Such models can guide the synthesis of new derivatives with improved performance.

Reactivity, Reaction Mechanisms, and Transformation of the Dihydroimidazole Core

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is susceptible to electrophilic substitution, guided by the directing effects of the methyl group and the dihydroimidazole (B8729859) substituent. The methyl group is a classical ortho-, para-director and an activating group. The dihydroimidazole ring, connected at C2, can be considered a deactivating group due to the electron-withdrawing nature of the imine bond, which would direct incoming electrophiles to the meta-position relative to its point of attachment.

Consequently, the positions open for electrophilic attack are influenced by both substituents. For instance, nitration of the phenyl ring would likely result in substitution at positions ortho and para to the methyl group (positions 2, 4, and 6) and meta to the dihydroimidazole ring (positions 5 and the equivalent position on the other side). The precise outcome depends on the reaction conditions and the steric hindrance imposed by the bulky dihydroimidazole moiety. molbase.com

Nucleophilic aromatic substitution on the phenyl ring is generally less favorable unless the ring is activated by strongly electron-withdrawing groups, which are not present in the parent compound. However, derivatives with appropriate leaving groups (e.g., halogens) activated by nitro groups could potentially undergo such reactions. molbase.com

Nucleophilic Additions and Substitutions at the Imidazole (B134444) Ring

The dihydroimidazole ring contains two key sites for nucleophilic reactions: the C2 carbon of the C=N double bond and the N1 nitrogen proton. The C2 carbon is electrophilic and can be attacked by nucleophiles. This reactivity is central to the function of dihydroimidazoles as precursors in various synthetic routes. molbase.com Strong nucleophiles can add to the C=N bond, leading to a saturated imidazolidine (B613845) derivative. researchgate.net

Furthermore, the N1 nitrogen can be deprotonated by a strong base to form an anion, which can then act as a nucleophile in substitution reactions, such as alkylation. For example, reaction with methyl iodide leads to the corresponding 1-aryl-2-alkyl-3-methyl-4,5-dihydro-1H-imidazolium salts. researchgate.net The N3 nitrogen, being part of an imine, is generally less nucleophilic than the N1 amine nitrogen. molbase.com

Table 1: Examples of Nucleophilic Reactions at the Imidazole Ring.

Ring-Opening and Ring-Closing Reactions of Dihydroimidazoles

The dihydroimidazole ring can undergo hydrolysis, typically under acidic conditions, which leads to ring-opening. This reaction proceeds via protonation of the imine nitrogen, followed by nucleophilic attack of water at the C2 carbon. The resulting tetrahedral intermediate collapses to yield N-(2-aminoethyl)-3-methylbenzamide. nih.govnih.govnih.gov This hydrolytic instability is a key characteristic of the dihydroimidazole core and is exploited in various synthetic and biological contexts. researchgate.net

Conversely, the formation of this compound is a classic ring-closing reaction. It is typically synthesized via the cyclocondensation of 3-methylbenzonitrile (B1361078) with ethylenediamine (B42938), often catalyzed by acids or metal salts, or by the dehydration of an N-acyl-ethylenediamine precursor. nih.govnih.govresearchgate.net These cyclization reactions are efficient methods for constructing the dihydroimidazole heterocycle. baranlab.org

Metalation and Formation of Organometallic Species

The dihydroimidazole moiety can act as a directing group in ortho-metalation reactions. researchgate.net When treated with a strong organolithium base such as n-butyllithium, deprotonation can occur at the ortho-position of the phenyl ring (C6). molbase.comnih.gov This is facilitated by the coordination of the lithium cation to the N3 nitrogen atom of the dihydroimidazole ring, which positions the base for abstracting the sterically accessible ortho-proton. nih.govresearchgate.net The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce substituents specifically at the C6 position. baranlab.orgresearchgate.netnih.gov This directed ortho-metalation (DoM) strategy is a powerful tool for the regioselective functionalization of the aryl ring. nih.gov

Oxidation and Reduction Chemistry of this compound

The dihydroimidazole ring can be both oxidized and reduced to yield different heterocyclic systems. molbase.comnih.govnih.gov

Oxidation: Oxidation of the 4,5-dihydro-1H-imidazole ring leads to the formation of the corresponding aromatic imidazole, 2-(3-methylphenyl)-1H-imidazole. Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂) or copper-based catalysts. nih.gov This dehydrogenation reaction introduces aromatic stability to the five-membered ring. researchgate.netnih.gov

Reduction: The C=N imine bond within the dihydroimidazole ring can be reduced to an amine, yielding the corresponding saturated imidazolidine, 2-(3-methylphenyl)imidazolidine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. researchgate.netnih.gov This reduction eliminates the imine functionality and increases the flexibility of the heterocyclic ring. acs.org

Table 2: Oxidation and Reduction Products of the Dihydroimidazole Core.

Mechanistic Insights into Derivative Formation (e.g., El-Saghier Reaction)

While the El-Saghier reaction specifically describes a one-pot synthesis of imidazolidin-4-ones from amines, ethyl cyanoacetate, and ethyl glycinate, its mechanism involves key steps analogous to reactions seen with dihydroimidazole precursors. The core of these transformations often involves nucleophilic attack and cyclization. For instance, the formation of many imidazole derivatives involves an initial nucleophilic attack by an amine onto a carbonyl or cyano group, followed by an intramolecular cyclization that forms the heterocyclic ring.

In the context of this compound, derivative formation often proceeds through the nucleophilic character of the N1-H or the electrophilic nature of the C2 carbon. For example, a reaction with an activated alkyne could proceed via nucleophilic addition of the N1 nitrogen to the alkyne, followed by subsequent rearrangement or further reaction. Understanding these fundamental mechanistic steps—nucleophilic addition, substitution, and cyclization—is crucial for predicting and controlling the formation of novel derivatives from the this compound scaffold.

Advanced Applications and Potential in Materials Science and Catalysis

Ligand Design in Transition Metal Catalysis

The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring are excellent donors, making derivatives of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole highly suitable for use as ligands in transition metal catalysis. The 3-methylphenyl group at the 2-position provides steric bulk and electronic influence that can be exploited to control the reactivity and selectivity of a metal center.

Asymmetric Catalysis with Chiral Dihydroimidazole (B8729859) Ligands

The 4,5-dihydro-1H-imidazole (imidazoline) framework is a structural analogue of the well-known oxazoline (B21484) ring and has become a cornerstone in the design of chiral ligands for asymmetric catalysis. nih.gov By starting with chiral diamines, it is possible to synthesize enantiopure dihydroimidazole ligands where the stereocenters are located at the 4- and 5-positions of the heterocyclic ring. When a 2-(3-methylphenyl) group is installed, these chiral ligands can create a well-defined chiral pocket around a coordinated metal ion.

This chiral environment is crucial for differentiating between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.gov Metal complexes bearing these chiral ligands have been successfully applied in a variety of asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and cycloadditions. dicp.ac.cn The steric and electronic properties of the 2-aryl substituent, in this case, the 3-methylphenyl group, directly influence the catalyst's performance by modifying the geometry and reactivity of the catalytic active site.

Table 1: Representative Performance of Chiral Dihydroimidazole-Based Ligands in Asymmetric Catalysis Note: This table presents data for analogous chiral 2-aryl dihydroimidazole ligands to illustrate the potential of the 2-(3-methylphenyl) derivative.

Catalytic ReactionMetal CenterChiral Ligand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
Friedel-Crafts AlkylationCu(II)Bis(imidazoline)Indole & Nitroolefin7681
N-H InsertionCu(I)BiimidazoleCarbazoles & Diazoacetate>9596
[3+2] CycloadditionCu(II)Bis(imidazolidine)Imino Ester & Nitroalkene9998

Data sourced from studies on similar chiral bis(imidazoline) and biimidazole ligand systems. dicp.ac.cnresearchgate.netacs.org

Cross-Coupling Reactions Facilitated by this compound Derived Ligands

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govwikipedia.org The efficiency and scope of these reactions are heavily dependent on the nature of the ligand coordinated to the palladium center. organic-chemistry.org

Ligands derived from this compound are highly promising for these transformations. For instance, the dihydroimidazole core can be a precursor to N-heterocyclic carbenes (NHCs). These NHCs are strong σ-donors that form highly stable bonds with palladium, creating robust catalysts capable of facilitating difficult cross-coupling reactions, including those involving unactivated aryl chlorides. researchgate.net The 3-methylphenyl substituent would be an integral part of the NHC structure, influencing its steric bulk and, consequently, the catalytic activity. nih.gov

Furthermore, the dihydroimidazole moiety can be incorporated into multidentate ligand architectures, such as P,N-ligands, which combine the hard nitrogen donor of the dihydroimidazole with a soft phosphine (B1218219) donor. nih.gov Such hybrid ligands often exhibit superior catalytic performance by balancing the electronic properties at the metal center. nih.gov

Organocatalytic Applications

Beyond metal catalysis, the dihydroimidazole scaffold is valuable in the field of organocatalysis, where a small organic molecule is used to accelerate a chemical reaction. nih.gov Chiral dihydroimidazoles themselves can act as Brønsted base or hydrogen-bond donor catalysts. researchgate.net

Applications in Polymer Chemistry and Materials Science

The structural rigidity and potential for strong intermolecular interactions make this compound an attractive building block for advanced polymers and self-assembled materials. elsevierpure.com

Monomeric Units in Polymer Synthesis

While not a conventional monomer on its own, this compound can be chemically modified to incorporate polymerizable functional groups. For instance, functional groups such as vinyl, hydroxyl, or amino groups could be introduced onto the 3-methylphenyl ring, transforming the molecule into a monomer suitable for polymerization techniques like radical polymerization or condensation polymerization. acs.org

Polymers containing imidazole (B134444) or dihydroimidazole side chains are known to possess interesting properties, including thermal stability and the ability to coordinate with metal ions. researchgate.netrsc.org The incorporation of the this compound unit could impart specific thermal and mechanical properties to the resulting polymer. researchgate.net One-pot multicomponent reactions, such as the Radziszewski reaction, provide a pathway for synthesizing imidazole-containing polymers from simpler precursors, a strategy that could be adapted for dihydroimidazole systems. researchgate.netnih.gov

Table 2: Potential Properties of Polymers Incorporating Dihydroimidazole Moieties

Polymer TypePotential Polymerization RouteKey Monomer FeatureAnticipated Polymer Properties
Poly(vinyl-dihydroimidazole)Free-radical polymerizationVinyl group on phenyl ringThermal stability, metal-chelating ability
Poly(amide-dihydroimidazole)Condensation polymerizationAmino/carboxyl groups on phenyl ringHigh-performance thermoplastics, ordered structures
Poly(imidazolium)sQuaternization & PolycondensationDihydroimidazolium saltIonic conductivity, antimicrobial activity, gas separation

Components in Self-Assembled Systems

The this compound molecule possesses key features that enable it to participate in self-assembly through non-covalent interactions. The N-H group is a hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor. This donor-acceptor capability can lead to the formation of predictable, ordered supramolecular structures, such as one-dimensional chains or two-dimensional networks.

Furthermore, the aromatic 3-methylphenyl ring can engage in π-π stacking interactions with adjacent molecules, further stabilizing the self-assembled architecture. The interplay between hydrogen bonding and π-π stacking can direct the formation of complex, functional materials like liquid crystals or organogels. researchgate.net When protonated or quaternized to form imidazolium (B1220033) salts, these molecules can also self-assemble through electrostatic interactions, forming micelles or vesicles in solution. researchgate.net

Photoactive, Optoelectronic, and Non-Linear Optical (NLO) Materials

Imidazole derivatives are recognized for their potential in photoactive and optoelectronic applications, largely due to their excellent photoluminescence, favorable electrochemical properties, and good thermal stability. nih.gov The inherent electron-withdrawing nature of the imidazole core makes it a suitable component in materials for emitters, hosts, and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). nih.gov The 2-aryl-4,5-dihydro-1H-imidazole structure, with its π-conjugated system extending from the phenyl ring to the C=N bond of the dihydroimidazole ring, is a promising candidate for such applications.

Theoretical studies on analogous compounds, such as 2-phenyl-2-imidazoline, have been conducted to understand their electronic and optical properties. scirp.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and the electronic transitions that govern the photoactive properties. scirp.org

Non-Linear Optical (NLO) materials are of great interest for applications in optical switching, telecommunications, and optical memory. nih.gov Organic molecules with conjugated π-electron systems and intramolecular charge transfer from a donor to an acceptor group can exhibit significant NLO responses. nih.gov Imidazole derivatives have been investigated as building blocks for NLO materials due to their electron-withdrawing potential and good coplanarity. nih.govrsc.org

Computational studies on various substituted imidazole derivatives have demonstrated their potential as NLO materials. For instance, the first hyperpolarizability (β₀), a measure of the second-order NLO response, has been calculated for several imidazole derivatives. A study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole showed a computed hyperpolarizability (β₀) of 7.00254x10⁻³⁰ esu, which is significantly higher than that of urea, a standard NLO material. nih.gov This suggests that appropriately substituted 2-aryl-dihydroimidazole derivatives could be promising candidates for NLO applications.

Calculated NLO Properties of Selected Imidazole Derivatives
CompoundDipole Moment (µ) [Debye]Polarizability (α₀) [x10⁻³⁰ esu]First Hyperpolarizability (β₀) [x10⁻³⁰ esu]Reference
2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole1.516120.457287.00254 nih.gov

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The imidazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and act as a ligand for metal ions. researchgate.net The N-H group in the dihydroimidazole ring of this compound can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined supramolecular assemblies in the solid state. rsc.orgdb-thueringen.de

Furthermore, the nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions, making imidazole derivatives valuable ligands in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. rsc.org

While there are no specific reports on MOFs constructed from this compound, numerous studies have demonstrated the use of other functionalized imidazole derivatives as ligands for MOF synthesis. For example, imidazole dicarboxylate ligands have been used to create MOFs with interesting structural topologies and properties, such as luminescence. nih.gov The ability of the this compound to coordinate with metal ions suggests its potential as a ligand for the design of new MOFs with unique properties.

Examples of MOFs Based on Imidazole Derivatives
LigandMetal IonResulting MOF StructureKey PropertyReference
2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acidMn(II), Pb(II), Cd(II), Cu(II), Zn(II)3D noninterpenetrated framework, 2D topology, helical chainsLuminescence nih.gov
2-phenyl-1H-imidazole-4,5-dicarboxylic acidCd(II), Pb(II), Sr(II)1D infinite chains, 2D framework, 3D frameworkPhotoluminescence nih.gov

Liquid Crystals Based on Imidazole Derivatives

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. nih.gov The design of molecules that exhibit liquid crystalline behavior often involves the incorporation of rigid, anisotropic cores. The imidazole ring, being a planar heterocyclic system, can serve as a component of such rigid cores. nih.govrsc.org

Research has shown that certain imidazole derivatives can exhibit liquid crystalline properties. nih.govrsc.orgnih.govrdd.edu.iq For instance, the introduction of long alkyl chains to an imidazole core can induce mesomorphic behavior. nih.govrsc.orgnih.gov A study on (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoates demonstrated that these compounds exhibit enantiotropic smectic C phases. nih.govnih.gov The thermal stability and the temperature range of the mesophase were found to be dependent on the length of the terminal alkoxy chain. rsc.org

While this compound itself is not expected to be liquid crystalline, its rigid structure makes it a suitable building block for the synthesis of potential liquid crystals through appropriate functionalization, such as the addition of one or more long flexible chains.

Liquid Crystalline Properties of an Imidazole Derivative Series
Compound SeriesMesophase TypeInfluence of StructureReference
(E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoatesSmectic CMesomorphic temperature range increases with the length of the alkoxy chain. nih.govrsc.orgnih.gov

Electrochemical Applications (e.g., sensors, redox-active materials)

The electrochemical properties of imidazole derivatives make them interesting candidates for a variety of applications, including as redox-active materials and in the development of electrochemical sensors. scirp.orgnih.govresearchgate.net The dihydroimidazole ring can undergo oxidation and reduction processes, and the redox potentials can be tuned by the substituents on the aryl ring.

Studies on arylimidazoles have shown that they can act as redox catalysts. scirp.org For example, 2-aryl-1-methylphenanthro[9,10-d]imidazoles have been investigated using cyclic voltammetry, revealing their potential as electron transfer mediators in electro-oxidative C-H activation reactions. scirp.org The oxidation potentials of these compounds were found to correlate well with their calculated ionization potentials. scirp.org

Furthermore, imidazoline (B1206853) derivatives have been explored as corrosion inhibitors for metals, which is an application directly related to their electrochemical behavior at metal surfaces. acs.orgresearchgate.net For instance, 2-phenyl imidazoline has been shown to inhibit the chloride-induced atmospheric corrosion of copper. acs.orgresearchgate.net

The redox activity of dihydroimidazole derivatives suggests that this compound could serve as a precursor to redox-active materials for applications in organic batteries or as a mediator in electrochemical synthesis. nih.govnih.govresearchgate.net

Electrochemical Applications of Imidazole and Imidazoline Derivatives
Compound ClassApplicationMethod of StudyKey FindingReference
2-aryl-1-methylphenanthro[9,10-d]imidazolesRedox CatalystsCyclic Voltammetry, DFT calculationsBroad range of redox potentials and good stability of the radical cation. scirp.org
2-phenyl imidazolineCorrosion InhibitorQuartz crystal microbalance, Electrochemical impedance spectroscopyIncreasing inhibition efficiency with temperature on chloride-induced corrosion of copper. acs.orgresearchgate.net
Benzimidazole derivativesRedox-Active Moieties for Organic BatteriesCyclic Voltammetry, DFT calculationsExhibit defined redox signals, indicating potential for energy storage. nih.govresearchgate.net

Advanced Chemical Sensing Platforms Based on Dihydroimidazole Derivatives

The development of chemical sensors for the selective detection of ions and molecules is a field of great importance. Imidazole-based compounds have emerged as promising platforms for the design of fluorescent chemosensors due to their ability to coordinate with analytes and the sensitivity of their fluorescence properties to their chemical environment. nih.govrsc.orgnih.govnih.govnih.govseejph.com

The general principle behind these sensors is that the binding of an analyte to the imidazole-based receptor modulates the photophysical properties of the molecule, leading to a change in fluorescence intensity or wavelength. For example, various diphenyl imidazole derivatives have been synthesized and shown to act as selective fluorescent sensors for metal ions such as Fe³⁺ and Al³⁺. nih.govnih.gov The sensing mechanism often involves chelation-quenched fluorescence (CHQF) or chelation-enhanced fluorescence (CHEF).

While there are no reports on the use of this compound as a chemical sensor, its structure provides a scaffold that can be readily functionalized to incorporate specific binding sites for target analytes. By introducing appropriate functional groups, it is conceivable that derivatives of this compound could be developed into selective and sensitive fluorescent sensors for a variety of ions and small molecules.

Chemical Sensing Applications of Imidazole Derivatives
Sensor CompoundTarget AnalyteSensing PrincipleDetection LimitReference
4,5-diphenyl-1H-imidazole derivativesFe³⁺Fluorescence quenching (CHQF)Not specified nih.gov
2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI)Al³⁺Fluorescence enhancement7.25 x 10⁻⁸ mol/L nih.gov
Imidazole derivatives of 1,2-diaminoanthraquinoneCN⁻Colorimetric and fluorometric4.11 x 10⁻⁸ M (fluorometric) seejph.com

Future Research Directions and Unexplored Avenues

Integration of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole into Advanced Multicomponent Systems

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, aligning with the principles of green chemistry by maximizing atom economy. sciepub.comrsc.org The this compound scaffold is an ideal candidate for incorporation into advanced MCRs to generate libraries of structurally diverse compounds. Future research should focus on designing and implementing novel MCRs where this dihydroimidazole (B8729859) derivative serves as a key building block.

For instance, the development of isocyanide-based MCRs involving this compound could lead to the creation of unprecedented molecular frameworks. mdpi.com By systematically varying the other components in the reaction, such as aldehydes, carboxylic acids, or other nucleophiles, a wide array of functionalized dihydroimidazoles can be accessed. These new molecular entities could be screened for a variety of non-clinical applications, including as organocatalysts, ligands for metal complexes, or as components of functional materials.

Furthermore, leveraging the existing nitrogen atoms within the dihydroimidazole ring could enable its participation in domino or tandem reaction sequences initiated by an MCR. This would allow for the rapid construction of highly complex polycyclic systems that would be challenging to synthesize through traditional multi-step methods. The exploration of such reaction cascades, where this compound is a key reactant, represents a significant and largely unexplored research frontier.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The inherent chemical functionalities of this compound, namely the amidine moiety within the dihydroimidazole ring, suggest a rich and varied reactivity that is yet to be fully explored. Future investigations should aim to uncover novel transformation pathways that go beyond the currently established reactions of this heterocyclic system.

One promising area is the investigation of the C-H activation of the tolyl substituent. The development of catalytic systems that can selectively functionalize the methyl group or the aromatic ring of the 3-methylphenyl moiety would open up new avenues for derivatization. This could lead to the synthesis of novel ligands with tailored steric and electronic properties for applications in catalysis and coordination chemistry.

Another area of interest lies in the ring-opening and ring-expansion reactions of the dihydroimidazole core. Under specific conditions, it may be possible to cleave the dihydroimidazole ring to generate linear ethylenediamine (B42938) derivatives, which are valuable synthons in their own right. researchgate.net Conversely, reactions that lead to the expansion of the five-membered ring to larger heterocyclic systems would provide access to novel chemical space.

The reactivity of the amidine functional group itself also warrants further study. While its basic and nucleophilic properties are known, its potential to act as a precursor to other functional groups through oxidative or reductive transformations is an area that could yield significant discoveries. For example, the controlled oxidation of the dihydroimidazole ring could lead to the corresponding imidazole (B134444), while selective reduction could yield valuable diamine structures. researchgate.net

Development of Sustainable Synthetic Methodologies for Dihydroimidazole Scaffolds

The principles of green chemistry are increasingly central to modern synthetic chemistry, emphasizing the need for environmentally benign and efficient processes. rsc.orgresearchgate.net Future research should prioritize the development of sustainable methodologies for the synthesis of this compound and related dihydroimidazole scaffolds.

Current synthetic routes often rely on traditional heating methods and organic solvents. A key future direction will be the adaptation of these syntheses to more sustainable energy sources, such as microwave irradiation or solar energy. nih.govderpharmachemica.comresearchgate.net These techniques can significantly reduce reaction times and energy consumption. Furthermore, the exploration of solvent-free reaction conditions or the use of green solvents like water or deep eutectic solvents presents a significant opportunity to reduce the environmental impact of dihydroimidazole synthesis. mdpi.commdpi.com

The use of reusable and non-toxic catalysts is another cornerstone of green chemistry. Research into the application of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or clay-supported catalysts, for the synthesis of dihydroimidazoles could lead to more sustainable and economically viable processes. mdpi.comrsc.org Additionally, the use of naturally derived catalysts, such as lemon juice, has shown promise in the synthesis of related heterocyclic compounds and could be explored for dihydroimidazole synthesis. nih.gov

A comparative analysis of the efficiency of different synthetic approaches is presented in the table below, highlighting the potential for green chemistry methodologies to improve yields and reduce environmental impact.

MethodologyTypical Reaction TimeEnergy SourceSolvent/Catalyst SystemPotential Advantages
Conventional HeatingHours to DaysOil Bath/Heating MantleOrganic Solvents (e.g., Toluene, Acetic Acid)Well-established procedures
Microwave-Assisted SynthesisMinutesMicrowave IrradiationSolvent-free or Green SolventsRapid reaction rates, higher yields, energy efficiency derpharmachemica.comresearchgate.net
Solar-Powered SynthesisMinutes to HoursConcentrated Solar RadiationNatural Catalysts (e.g., Lemon Juice)Renewable energy source, environmentally benign nih.gov
Heterogeneous CatalysisMinutes to HoursConventional or Microwave HeatingReusable Catalysts (e.g., MOFs)Catalyst recyclability, ease of product purification mdpi.com

Interdisciplinary Research Opportunities Involving this compound (excluding clinical applications)

The unique structural features of this compound make it a promising candidate for applications in various interdisciplinary fields beyond traditional organic chemistry. Future research should actively seek collaborations with materials scientists, polymer chemists, and coordination chemists to explore these untapped opportunities.

In polymer chemistry, this compound could be utilized as a monomer or a modifying agent to create polymers with specific properties. Imidazole and imidazolium-containing polymers have shown applications in various fields, and the dihydroimidazole analogue offers a new scaffold for exploration. researchgate.net For instance, polymers containing this moiety may exhibit interesting thermal, mechanical, or conductive properties.

In the field of coordination chemistry, this compound can serve as a versatile ligand for a wide range of metal ions. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations. The steric and electronic properties of the ligand can be fine-tuned by modifying the tolyl substituent, allowing for the rational design of catalysts with specific activities and selectivities.

Computational Design of Enhanced Dihydroimidazole-Based Systems for Specific Material or Catalytic Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of molecules with desired properties, thereby accelerating the discovery process. researchgate.net Future research on this compound should increasingly leverage computational methods to guide experimental work.

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For example, computational studies can help to identify the most likely sites for chemical modification and predict the outcomes of proposed reactions.

Furthermore, computational screening can be used to design novel dihydroimidazole-based systems with enhanced properties for specific applications. For instance, in the context of catalysis, computational methods can be used to design ligands with optimal binding affinities for specific metal centers or to model the transition states of catalytic cycles to predict reaction rates and selectivities. Similarly, in materials science, computational simulations can predict the properties of polymers or frameworks containing the dihydroimidazole moiety, guiding the synthesis of materials with desired characteristics.

The synergy between computational design and experimental validation will be crucial for the efficient development of new applications for this compound. A summary of potential computational approaches and their applications is provided in the table below.

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT)Electronic structure, reactivity indices, bond energies, spectroscopic propertiesGuiding synthetic modifications, predicting reaction outcomes researchgate.net
Molecular DockingBinding affinities and modes with target proteins or receptors(Outside the scope of this article - primarily for clinical applications)
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with observed activitiesDesigning derivatives with enhanced catalytic or material properties mdpi.com
Molecular Dynamics (MD) SimulationsConformational dynamics, solvation effects, transport properties in materialsUnderstanding the behavior of dihydroimidazole-based polymers and materials

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, and how do they influence experimental design?

  • Answer : The compound has a molecular formula of C₁₀H₁₂N₂, a polar surface area (PSA) of 24.39 Ų, and a logP (hydrophobicity) value of 1.2, indicating moderate solubility in organic solvents. Its hydrogen-bonding capacity (1 donor, 1 acceptor) suggests limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, THF) for reactions. These properties guide solvent selection and purification methods (e.g., column chromatography) .
Property Value
Molecular Weight160.16 g/mol
PSA24.39 Ų
XLogP31.2
Hydrogen Bonding1 donor, 1 acceptor

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For example:

  • ¹H NMR : Signals at δ 7.2–6.8 ppm (aromatic protons) and δ 3.8–3.2 ppm (imidazole ring protons) confirm substitution patterns.
  • IR : Stretching bands near 3100 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) validate the imidazole core. X-ray crystallography (using SHELX programs) resolves ambiguities in stereochemistry .

Q. What synthetic routes are commonly employed for 4,5-dihydroimidazole derivatives, and how can they be adapted for this compound?

  • Answer : Multi-step condensation reactions (e.g., cyclo-condensation of aldehydes with ethylenediamine derivatives) are typical. For this compound:

  • Step 1 : React 3-methylbenzaldehyde with ethylenediamine under acidic catalysis.
  • Step 2 : Optimize conditions (e.g., 80°C, ethanol solvent, 12 hours) to achieve >80% yield. Purification via recrystallization or flash chromatography .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and intermolecular interactions of this compound?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • HOMO : Localized on the imidazole ring, indicating susceptibility to electrophilic attack.
  • LUMO : Concentrated on the aromatic ring, guiding functionalization strategies. Graph-set analysis (Etter’s rules) models hydrogen-bonding networks in crystals .

Q. How do structural modifications (e.g., substituent effects) alter biological activity in imidazole derivatives?

  • Answer : Substitutions on the phenyl or imidazole ring modulate interactions with biological targets. For example:

  • 3-Methylphenyl group : Enhances lipophilicity, improving blood-brain barrier penetration.
  • Sulfanyl or carbonyl groups : Increase hydrogen-bonding capacity for enzyme inhibition (e.g., kinase targets). SAR studies require iterative synthesis and bioassays (e.g., antimicrobial or anticancer screens) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Answer : Discrepancies (e.g., unexpected bond lengths in X-ray vs. NMR data) are addressed by:

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry.
  • High-resolution X-ray data : Use SHELXL for refinement, accounting for thermal motion and disorder.
  • DFT geometry optimization : Compare computed vs. experimental bond angles to identify outliers .

Q. How can reaction mechanisms for imidazole functionalization be elucidated using kinetic and thermodynamic studies?

  • Answer : Monitor reaction progress via in situ NMR or HPLC to determine rate constants. For example:

  • Kinetic isotope effects : Replace H with D to identify rate-determining steps.
  • Thermodynamic parameters : Calculate ΔG and ΔS via Eyring plots to distinguish concerted vs. stepwise pathways. Computational modeling (e.g., transition state theory) validates experimental findings .

Methodological Guidance

Designing experiments to study polymorphism in this compound:

  • Step 1 : Recrystallize from solvents of varying polarity (e.g., hexane vs. acetone).
  • Step 2 : Characterize polymorphs via PXRD and DSC.
  • Step 3 : Use graph-set analysis to map hydrogen-bonding motifs in each crystal form .

Resolving low yields in imidazole synthesis:

  • Troubleshooting :

  • Side reactions : Add scavengers (e.g., molecular sieves) to sequester water.
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃).
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time .

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2-(3-methylphenyl)-4,5-dihydro-1H-imidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.